MFCD19538769
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyridine ring through coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced consistently.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties.
Scientific Research Applications
4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on elucidating the compound’s mode of action at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine include other oxadiazole derivatives and piperidine-containing molecules. Examples include:
- 4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-benzene
- 4-[5-(Morpholin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine
Uniqueness
The uniqueness of 4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine lies in its specific combination of structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
5-(piperidin-4-yloxymethyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-5-14-6-2-10(1)13-16-12(19-17-13)9-18-11-3-7-15-8-4-11/h1-2,5-6,11,15H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNMBLHYRUVUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=NC(=NO2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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